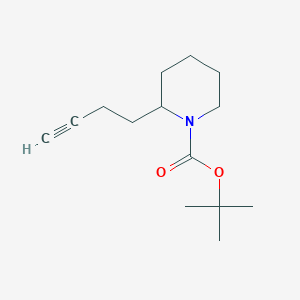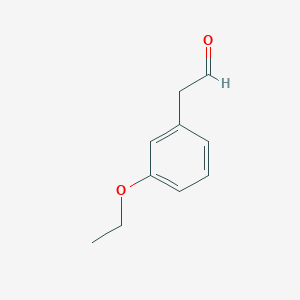
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with a hydroxyl group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to achieve efficient production.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
(1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.
(1r,3r)-3-(1H-triazol-1-yl)cyclobutan-1-ol: Contains a triazole ring, offering different chemical properties.
Uniqueness: (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-pyrazol-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |
InChIキー |
LDMHOTLSUTVSPN-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)





![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)


![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)



